![molecular formula C14H11N3S B12546988 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline CAS No. 658072-06-1](/img/structure/B12546988.png)
8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline is a chemical compound that belongs to the class of heterocyclic compounds It features a quinoline ring system substituted with a pyrimidin-2-ylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline typically involves the reaction of quinoline derivatives with pyrimidine-2-thiol. One common method includes the nucleophilic substitution reaction where a halogenated quinoline reacts with pyrimidine-2-thiol under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyrimidin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring or the pyrimidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Halogenated quinoline derivatives and pyrimidine-2-thiol are typical starting materials.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring.
Aplicaciones Científicas De Investigación
8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar ring structure but lacking the pyrimidin-2-ylsulfanyl group.
Pyrimidine-2-thiol: A related compound that provides the sulfur-containing moiety in the synthesis of 8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline.
Quinolinyl-pyrazoles: Compounds that share the quinoline ring system but have different substituents.
Uniqueness
This compound is unique due to the presence of both quinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds.
Propiedades
Número CAS |
658072-06-1 |
|---|---|
Fórmula molecular |
C14H11N3S |
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
8-(pyrimidin-2-ylsulfanylmethyl)quinoline |
InChI |
InChI=1S/C14H11N3S/c1-4-11-6-2-7-15-13(11)12(5-1)10-18-14-16-8-3-9-17-14/h1-9H,10H2 |
Clave InChI |
BNUZQNVEXVFFDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CSC3=NC=CC=N3)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


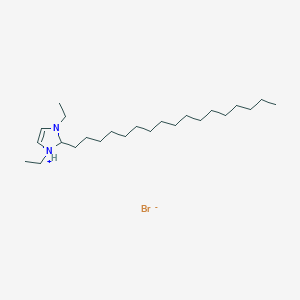
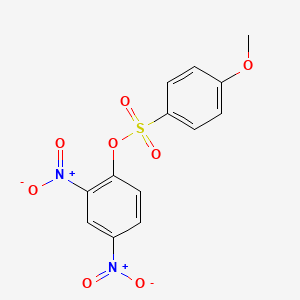
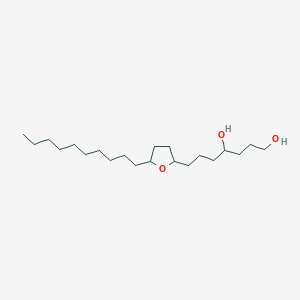
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

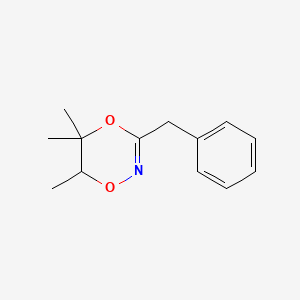
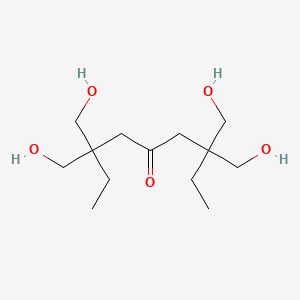
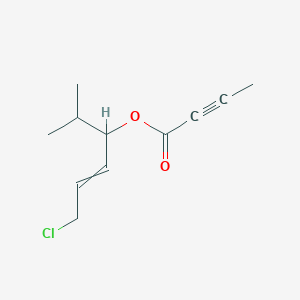
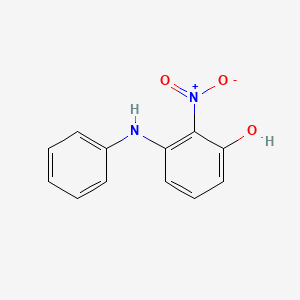
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

